Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of esters and thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves the formation of the thiazole ring followed by esterification. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions . The esterification process involves reacting the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Scientific Research Applications
Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the thiazole ring.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C16H21N3O3S2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-22-13(20)7-11-8-23-16(18-11)19-15(21)14-12(6-9(2)3)24-10(4)17-14/h8-9H,5-7H2,1-4H3,(H,18,19,21) |
InChI Key |
QQJVMWAKEWOSIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC(C)C |
Origin of Product |
United States |
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